molecular formula C36H76ClN B12735985 Diheptadecyldimethylammonium chloride CAS No. 1118-41-8

Diheptadecyldimethylammonium chloride

Cat. No.: B12735985
CAS No.: 1118-41-8
M. Wt: 558.4 g/mol
InChI Key: XUFQMVCXVFAWAM-UHFFFAOYSA-M
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Description

Diheptadecyldimethylammonium chloride is a quaternary ammonium compound characterized by its long alkyl chains and a positively charged nitrogen atom. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptadecyldimethylammonium chloride can be synthesized through the reaction of heptadecylamine with methyl chloride in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt. The reaction can be represented as follows:

Heptadecylamine+Methyl chlorideDiheptadecyldimethylammonium chloride\text{Heptadecylamine} + \text{Methyl chloride} \rightarrow \text{this compound} Heptadecylamine+Methyl chloride→Diheptadecyldimethylammonium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diheptadecyldimethylammonium chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the quaternary ammonium compound into secondary or tertiary amines.

    Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or silver nitrate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce different quaternary ammonium salts.

Scientific Research Applications

Diheptadecyldimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of surfactants, detergents, and fabric softeners.

Mechanism of Action

The mechanism of action of diheptadecyldimethylammonium chloride primarily involves its interaction with microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This compound can also induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in biochemical research for its surfactant properties.

Uniqueness

Diheptadecyldimethylammonium chloride is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting microbial cell membranes. This compound’s specific structure allows for a broader range of applications compared to other quaternary ammonium compounds.

Properties

CAS No.

1118-41-8

Molecular Formula

C36H76ClN

Molecular Weight

558.4 g/mol

IUPAC Name

di(heptadecyl)-dimethylazanium;chloride

InChI

InChI=1S/C36H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(3,4)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1

InChI Key

XUFQMVCXVFAWAM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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